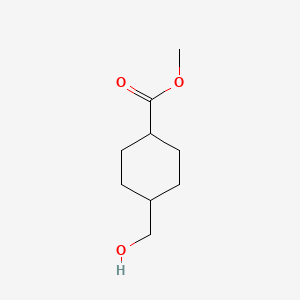

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Description

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate (CAS: 110928-44-4) is a cyclohexane derivative characterized by a methyl ester group and a hydroxymethyl (-CH₂OH) substituent at the 4-position of the cyclohexane ring. Its molecular formula is C₉H₁₆O₃, with a molecular weight of 172.22 g/mol . Key physical properties include:

- Density: 1.059 g/cm³

- Boiling Point: 250.7°C at 760 mmHg

- Melting Point: 99.8°C

- Purity: Typically supplied at 99% .

The compound exists in stereoisomeric forms (cis/trans), with the trans isomer explicitly noted in commercial supplies . Its structure combines ester and alcohol functionalities, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name |

methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-12-9(11)8-4-2-7(6-10)3-5-8/h7-8,10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGYKIDJFOMAOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00928275, DTXSID401230262 | |

| Record name | Methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00928275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl cis-4-(hydroxymethyl)cyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401230262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13380-85-3, 110928-44-4, 110928-45-5 | |

| Record name | Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13380-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-hydroxymethylcyclohexanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013380853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-hydroxymethylcyclohexanecarboxylate, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110928444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-hydroxymethylcyclohexanecarboxylate, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110928455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00928275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl cis-4-(hydroxymethyl)cyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401230262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 4-HYDROXYMETHYLCYCLOHEXANECARBOXYLATE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M86577ODUE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL 4-HYDROXYMETHYLCYCLOHEXANECARBOXYLATE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R58V1A8V4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate can be synthesized through several methods. One common approach involves the esterification of 4-(hydroxymethyl)cyclohexanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of 4-carboxycyclohexanecarboxylic acid methyl ester.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can be employed.

Major Products Formed

Oxidation: 4-carboxycyclohexanecarboxylic acid methyl ester.

Reduction: 4-(hydroxymethyl)cyclohexanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHO

- Molecular Weight : 172.224 g/mol

- Physical State : Liquid

- Solubility : Soluble in organic solvents like ether and alcohol; insoluble in water.

The compound features a cyclohexane ring with a hydroxymethyl group and a carboxylate ester, which contributes to its reactivity and utility as an intermediate in various chemical syntheses.

Organic Synthesis

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows it to participate in various chemical reactions, facilitating the production of more complex compounds such as pharmaceuticals, agrochemicals, and polymers.

Key Reactions:

- Esterification : The compound can undergo esterification reactions to form various derivatives.

- Hydrolysis : It is involved in enzyme-catalyzed hydrolysis studies, making it significant for biochemical research.

Biochemical Studies

In biological research, this compound is utilized to study enzyme-catalyzed reactions, particularly those involving ester hydrolysis. Its reactivity with enzymes provides insights into metabolic pathways and enzyme mechanisms.

Polymer Chemistry

This compound is used as a reactive polyol in the production of flexible polyurethane foams and other polymeric materials. Its structure allows for incorporation into polymer chains, enhancing the properties of the final products .

| Application Area | Specific Use |

|---|---|

| Organic Synthesis | Intermediate for complex organic molecules |

| Biochemical Studies | Enzyme-catalyzed hydrolysis research |

| Polymer Chemistry | Reactive polyol for polyurethane production |

Case Study 1: Pharmaceutical Applications

Research has indicated that derivatives of this compound may have potential applications in drug delivery systems due to their ester functionality. For instance, studies on structurally similar compounds have shown promise in enhancing bioavailability and targeted delivery of therapeutic agents .

Case Study 2: Material Science Innovations

In material science, this compound has been explored as a building block for innovative materials. Its incorporation into polymer systems has led to the development of new sealants and adhesives with improved performance characteristics .

Mechanism of Action

The mechanism of action of methyl 4-(hydroxymethyl)cyclohexanecarboxylate depends on its specific application. In chemical synthesis, it acts as a reactive intermediate, participating in various reactions to form desired products. In biological systems, it may interact with enzymes and other molecular targets, influencing metabolic pathways and biochemical processes .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences among Methyl 4-(hydroxymethyl)cyclohexanecarboxylate and analogous compounds:

Key Observations :

- Substituent Effects : The hydroxymethyl group in the target compound introduces higher polarity compared to methyl or ethyl substituents, influencing solubility and boiling points .

- Stereoisomerism: Cis/trans isomerism is noted in compounds like Methyl 4-hydroxycyclohexanecarboxylate, where stereochemistry affects melting points and reactivity .

- Pharmacological Moieties : Sulfonamide-containing derivatives (e.g., Isopropyl 4-((4-chlorophenylsulfonamido)methyl)cyclohexanecarboxylate) exhibit enhanced biological activity due to sulfonamide groups, which are absent in the target compound .

Physicochemical Properties

Analysis :

- The hydroxymethyl group in the target compound increases hydrogen bonding capacity, leading to a higher boiling point than Methyl 4-methylcyclohexanecarboxylate .

- Ethyl 4-hydroxycyclohexanecarboxylate shares the same molecular weight as the target compound but differs in ester group size (ethyl vs. methyl), which may alter lipophilicity .

Biological Activity

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate is an organic compound that has garnered interest due to its structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is classified as a carboxylate ester, characterized by a cyclohexane ring with a hydroxymethyl group and a carboxylate moiety. Its molecular formula is , with a molecular weight of approximately 172.22 g/mol. The compound typically appears as a colorless oil, exhibiting moderate solubility in solvents such as chloroform, dimethyl sulfoxide, and methanol.

Pharmacological Potential

Research on the biological activity of this compound is limited; however, compounds with similar structures have shown promising pharmacological properties. For instance, derivatives of cyclohexanecarboxylic acids are often investigated for their anti-inflammatory and analgesic effects. The presence of the hydroxymethyl group may enhance the compound's solubility and bioavailability, making it a candidate for further pharmacological evaluation.

Interaction Studies

Understanding the interactions of this compound with biological macromolecules is crucial for elucidating its potential applications. Preliminary studies suggest that it may interact with proteins or nucleic acids, which could reveal insights into its pharmacological potential. Moreover, investigating its interactions with metal ions might provide additional information regarding its utility in coordination chemistry.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of this compound compared to related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl cyclohexanecarboxylate | Cyclohexane ring with a carboxylate group | Lacks hydroxymethyl substituent |

| Methyl 4-aminocyclohexanecarboxylate | Contains an amino group | Exhibits different biological activities |

| Methyl 4-hydroxycyclohexanecarboxylate | Contains a hydroxy group | May have distinct solubility characteristics |

| Methyl 4-(chloromethyl)cyclohexanecarboxylate | Contains a chloromethyl group | Different reactivity due to halogen presence |

This comparison highlights the unique combination of functional groups in this compound, which may contribute to its distinct biological properties.

Synthesis Methods

Several synthetic routes can be employed to produce this compound. Common methods include:

- Esterification : Reacting cyclohexanecarboxylic acid with methanol in the presence of an acid catalyst.

- Hydroxymethylation : Introducing the hydroxymethyl group via formaldehyde under controlled conditions.

These methods underscore the compound's accessibility for further research and development in medicinal chemistry.

Case Studies and Research Findings

While specific case studies focusing exclusively on this compound are sparse, related compounds have demonstrated significant biological activities. For example:

- Anti-inflammatory Activity : Derivatives of cyclohexanecarboxylic acids have been shown to inhibit inflammatory pathways in various in vitro models.

- Analgesic Properties : Studies indicate that similar compounds can effectively reduce pain responses in animal models.

These findings suggest that this compound may possess analogous properties worthy of exploration in future studies .

Q & A

Q. What are the common synthetic routes for Methyl 4-(hydroxymethyl)cyclohexanecarboxylate?

The compound is synthesized via cyclopropanation of bicyclic precursors or esterification of cyclohexane derivatives. A typical route involves:

- Cyclopropanation : Reacting cyclohexene derivatives with carbene precursors under controlled conditions to form the bicyclic core .

- Esterification : Introducing the hydroxymethyl and carboxylate groups through nucleophilic acyl substitution, often using methanol and acid catalysts .

- Purification : Column chromatography or recrystallization is employed to isolate the product, with purity verified via HPLC (>95%) .

Q. How is the compound characterized after synthesis?

Structural confirmation relies on:

- Spectroscopy :

- IR : Peaks at ~1730 cm⁻¹ (C=O ester) and ~3400 cm⁻¹ (O-H stretch) .

- NMR : Distinct signals for cyclohexane protons (δ 1.2–2.5 ppm), hydroxymethyl (δ 3.6–4.0 ppm), and ester methyl (δ 3.2–3.5 ppm) .

Advanced Research Questions

Q. How do stereochemical configurations (cis/trans) influence reactivity and biological interactions?

Stereochemistry affects binding affinity and reaction pathways:

- Cis Isomers : Exhibit higher rigidity, enhancing specificity in enzyme interactions (e.g., hydrogen bonding with catalytic residues) .

- Trans Isomers : Improved solubility due to reduced steric hindrance, facilitating derivatization in analytical workflows .

- Validation : Chiral HPLC or X-ray crystallography (e.g., ORTEP-III) resolves configurations .

Q. What strategies resolve contradictory data in biological activity studies?

Contradictions in enzyme inhibition or receptor binding are addressed via:

Q. How can reaction conditions be optimized for derivatization in analytical workflows?

Derivatization efficiency depends on:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on the ester group .

- Catalysts : Lewis acids (e.g., BF₃·Et₂O) accelerate reactions at 60–80°C, monitored via TLC .

- pH Control : Neutral to slightly basic conditions (pH 7–8) stabilize the hydroxymethyl group during derivatization .

Q. What role does the compound play in enzyme-catalyzed reactions?

The hydroxymethyl and ester groups participate in:

- Hydrogen Bonding : Stabilizing transition states in hydrolase-mediated ester cleavage .

- Substrate Mimicry : Acting as a pseudo-substrate in cytochrome P450 studies, with kinetic parameters (e.g., Kₘ = 12 µM) determined via Michaelis-Menten plots .

Methodological & Safety Considerations

Q. What analytical methods ensure purity and stability during storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.